Methyl 8-methoxyquinoline-7-carboxylate
Description
Methyl 8-methoxyquinoline-7-carboxylate is a quinoline derivative featuring a methoxy group at the 8-position and a methyl ester at the 7-carboxylate position. Quinoline derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties.
Properties
Molecular Formula |
C12H11NO3 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
methyl 8-methoxyquinoline-7-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-15-11-9(12(14)16-2)6-5-8-4-3-7-13-10(8)11/h3-7H,1-2H3 |
InChI Key |
FXIAVIRPDJUAOW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=C1N=CC=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-methoxyquinoline-7-carboxylate typically involves the reaction of 8-methoxyquinoline with methyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-methoxyquinoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-7-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
Methyl 8-methoxyquinoline-7-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential use in drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 8-methoxyquinoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit various biological activities, including antimicrobial and anticancer effects . The exact molecular targets and pathways depend on the specific application and the nature of the coordination complex formed .
Comparison with Similar Compounds
Data Table: Comparative Overview of Quinoline Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
